molecular formula C11H21NO4 B12042846 Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate

Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate

Cat. No.: B12042846
M. Wt: 231.29 g/mol
InChI Key: QGEFRGPCFOEDNF-BDAKNGLRSA-N
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Description

Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and controlled pH to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by enabling precise control over reaction parameters such as temperature, pressure, and flow rates . This method is advantageous due to its scalability and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as tert-butyl hydroperoxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate: Unique due to its specific stereochemistry and functional groups.

    Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-ethylmorpholine-4-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

    Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-phenylmorpholine-4-carboxylate: Contains a phenyl group, leading to different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxymethyl and tert-butyl groups.

Biological Activity

Tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological properties, supported by relevant data and case studies.

Chemical Structure and Properties

  • Chemical Formula : C11H19NO5
  • Molecular Weight : 245.28 g/mol
  • IUPAC Name : (2S,5R)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid
  • CAS Number : 2761094-10-2

The compound features a morpholine ring with hydroxymethyl and tert-butyl substituents, which may influence its biological interactions and pharmacokinetics.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors involved in various diseases. For instance, related compounds have shown activity against β3 adrenergic receptors, which are implicated in metabolic regulation and obesity management .

2. In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on certain enzyme classes. For example, studies involving human liver microsomes have shown that related morpholine derivatives can influence drug metabolism pathways, particularly through cytochrome P450 interactions .

3. Case Studies

A notable case study involved the evaluation of morpholine derivatives in the context of Alzheimer's disease. These compounds were screened for their ability to inhibit β-secretase (BACE1), an enzyme crucial for amyloid-beta production. The results indicated that modifications to the morpholine structure could enhance potency and selectivity against BACE1, highlighting a potential therapeutic avenue for neurodegenerative diseases .

Data Tables

Activity IC50 Value (µM) Target Reference
BACE1 Inhibition0.33β-secretase
CYP2D6 Inhibition0.36Cytochrome P450
β3 Adrenergic Receptor ActivityNot specifiedMetabolic regulation

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good permeability and low clearance rates in human liver microsomes, which is critical for maintaining therapeutic levels in vivo. The compound's structural features likely contribute to its favorable absorption characteristics .

Safety and Toxicology

Preliminary safety assessments indicate that the compound exhibits low toxicity at therapeutic doses. However, detailed toxicological evaluations are necessary to fully understand its safety profile in clinical settings .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (2S,5R)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H21NO4/c1-8-7-15-9(6-13)5-12(8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

QGEFRGPCFOEDNF-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1CO[C@@H](CN1C(=O)OC(C)(C)C)CO

Canonical SMILES

CC1COC(CN1C(=O)OC(C)(C)C)CO

Origin of Product

United States

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